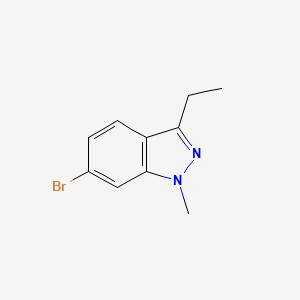

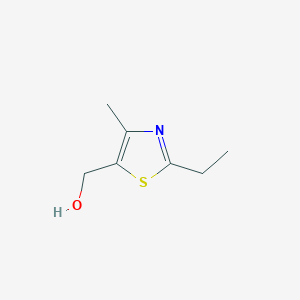

6-溴-3-乙基-1-甲基吲唑

描述

Synthesis Analysis

The synthesis of various bromo-substituted indazole and related compounds has been a subject of interest due to their potential pharmacological properties. In the context of 6-Bromo-3-ethyl-1-methylindazole, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, a mecarbinate derivative was synthesized and single crystals were grown using acetone under ambient conditions, with the molecular structure confirmed by DFT calculations . Another synthesis involved the preparation of 2-amino-5-methylbenzoic acid, which was then used to synthesize bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs . Additionally, a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate was described, which serves as an intermediate in the preparation of potential glycine site antagonists .

Molecular Structure Analysis

The molecular structure of bromo-substituted compounds is crucial for their biological activity. The single crystal X-ray analysis and vibrational spectral studies of the synthesized mecarbinate derivative provided insights into the optimized molecular crystal structure, which was determined based on DFT calculations . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted compounds is highlighted by their use in the synthesis of various derivatives. For example, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized and subjected to electrophilic substitution reactions to evaluate their antibacterial activity . Similarly, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized by condensation reactions and tested for antiviral and cytotoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted compounds are characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis were used to confirm the structures of the synthesized compounds . These properties are indicative of the compounds' stability, reactivity, and potential as pharmaceutical agents.

Case Studies

While the provided papers do not directly discuss case studies involving 6-Bromo-3-ethyl-1-methylindazole, they do provide insights into the potential applications of similar bromo-substituted compounds. For instance, some of the synthesized 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety exhibited good antimicrobial activity . The antiviral and cytotoxic activities of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were also investigated, with one compound showing potent activity against vaccinia virus .

科学研究应用

免疫调节和抗癌活性

Abdel-Aziz等人(2009年)的研究讨论了6-溴-3-乙基-1-甲基吲唑衍生物的合成及其在免疫调节和癌症治疗中的应用。他们发现这些化合物抑制了小鼠巨噬细胞中LPS刺激的NO生成,并对结肠癌和肝细胞癌细胞表现出细胞毒性 (Abdel-Aziz等人,2009)。

抗病毒和细胞毒活性

Chen等人(2011年)合成了与6-溴-3-乙基-1-甲基吲唑密切相关的乙基6-溴-8-羟基咪唑[1,2-a]吡啶-3-羧酸酯衍生物,并评估它们对乙型肝炎病毒活性的抑制作用。他们发现几种化合物有效抑制了HBV DNA的复制 (Chen等人,2011)。

抗菌活性

Bhagat等人(2012年)对3-取代的5-溴-7-甲基-1,2,4-三唑并[3,4-b]-苯并噻唑的研究,其中包括类似溴吲唑结构,显示出对各种细菌菌株的显著抗菌活性 (Bhagat et al., 2012)。

抗惊厥药物

Ugale等人(2012年)对6-溴-2-乙基-3-(取代苯并[d]噻唑-2-基)喹唑啉-4(3H)-酮进行了研究,这是一种与6-溴-3-乙基-1-甲基吲唑在结构上相关的化合物,在实验模型中显示出显著的抗惊厥活性,没有神经毒性或肝毒性的迹象 (Ugale et al., 2012)。

合成和晶体结构研究

Liao等人(2006年)利用1-乙基-3-甲基咪唑溴化物,这是一种与6-溴-3-乙基-1-甲基吲唑具有相似结构组分的化合物,在配位聚合物的合成和结晶中。这突显了这类结构在材料科学和配位化学中的潜力 (Liao et al., 2006)。

属性

IUPAC Name |

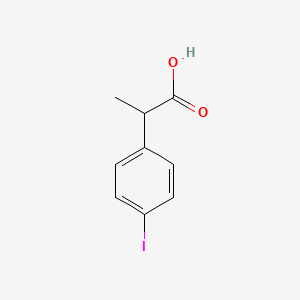

6-bromo-3-ethyl-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMQBIFFMIZONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572790 | |

| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-ethyl-1-methylindazole | |

CAS RN |

215815-09-1 | |

| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215815-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)